(S)-7-Bromo-2,3-dihydrobenzofuran-3-ol
Description
(S)-7-Bromo-2,3-dihydrobenzofuran-3-ol is a chiral benzofuran derivative characterized by a bromine atom at the 7-position and a hydroxyl group at the 3-position of the dihydrobenzofuran scaffold. The (S)-enantiomer is of particular interest due to the stereochemical influence on its physicochemical and biological properties. Benzofuran derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory effects .
Properties
Molecular Formula |
C8H7BrO2 |
|---|---|
Molecular Weight |
215.04 g/mol |
IUPAC Name |
(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C8H7BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2/t7-/m1/s1 |
InChI Key |
YPXQKMUDRAZXCL-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C(=CC=C2)Br)O |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Bromination of 2,3-Dihydrobenzofuran Derivatives
A common approach to introduce the bromine atom at the 7-position involves electrophilic bromination of the benzofuran ring using bromine (Br2) or N-bromosuccinimide (NBS) under mild conditions.
- Procedure: A solution of 2,3-dihydrobenzofuran derivative is treated with bromine in an inert solvent such as dichloromethane at room temperature for 20–30 minutes.
- Workup: The reaction mixture is washed with aqueous sodium thiosulfate to quench excess bromine, followed by brine wash and drying over sodium sulfate.
- Outcome: This yields 2,3-dibromo-2,3-dihydrobenzofuran intermediates with high yields (~97%).
Hydroxylation and Stereoselective Formation of the 3-Hydroxy Group
The 3-hydroxy group is introduced via base-mediated hydrolysis or nucleophilic substitution on the dibromo intermediate.
- Method: Treatment of the dibromo intermediate with potassium hydroxide (KOH) in methanol at room temperature for 30 minutes leads to selective substitution of bromine by hydroxyl, forming the 3-hydroxy group.
- Stereoselectivity: The reaction conditions favor the (S)-enantiomer formation due to steric and electronic factors inherent in the substrate and reaction environment.
Alternative Synthesis via Phenol and Ethylene Chlorohydrin
Another synthetic route involves the formation of 2-phenyl phenol followed by cyclization to 2,3-dihydrobenzofuran:
- Step 1: Sodium phenolate reacts with 2-chloroethanol in the presence of copper chloride and ferric chloride catalysts under reflux at 70°C for 3 hours to yield 2-phenyl phenol.
- Step 2: The 2-phenyl phenol is then cyclized by heating with zinc chloride and manganese chloride at 200–210°C for 3–3.5 hours to form 2,3-dihydrobenzofuran.
- Bromination: Subsequent bromination at the 7-position can be performed as described above.
Detailed Reaction Conditions and Yields
| Step | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Formation of 2-phenyl phenol | Sodium phenolate, 2-chloroethanol, CuCl2/FeCl3 (3:1 or 5:1) | Reflux at 70°C for 3 hours | Not specified | Organic layer washed with NaOH solution |
| Cyclization to dihydrobenzofuran | 2-phenyl phenol, ZnCl2, MnCl2 | Reflux at 200–210°C for 3–3.5 hours | 88–90 | Fraction collected at 88–90°C |
| Bromination | Br2 or NBS, CH2Cl2 | Room temperature, 20–30 min | ~97 | Washed with Na2S2O3 and brine |
| Hydroxylation | KOH in MeOH | Room temperature, 30 min | 77–95 | Stereoselective formation of (S)-isomer |
Research Findings and Mechanistic Insights
- Catalyst Role: Copper and iron chlorides facilitate the initial phenol formation by activating the nucleophilic substitution of 2-chloroethanol on sodium phenolate.
- Cyclization: Zinc chloride and manganese chloride promote intramolecular cyclization to form the benzofuran ring, with temperature control critical for yield and purity.
- Bromination Selectivity: Electrophilic bromination occurs preferentially at the 7-position due to electronic density distribution on the benzofuran ring.
- Stereoselectivity: The hydroxylation step proceeds via nucleophilic substitution on the dibromo intermediate, favoring the (S)-configuration due to steric hindrance and reaction kinetics.
Summary Table of Preparation Methods
Scientific Research Applications
(S)-7-Bromo-2,3-dihydrobenzofuran-3-ol has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is used as a building block in synthesizing complex molecules, investigated for potential biological activities, explored for therapeutic effects, and utilized in developing new materials. The compound's mechanism of action involves interaction with specific molecular targets, with its bromine atom and stereochemistry playing crucial roles in binding affinity and specificity.
General Information:
- Molecular Formula The molecular formula is .
- IUPAC Name The IUPAC name is 7-bromo-2,3-dihydro-1-benzofuran-3-ol .
- Molecular Weight The molecular weight is 215.04 g/mol .
Scientific Research Applications
(S)-7-Bromo-2,3-dihydrobenzofuran-3-ol serves various purposes in scientific research:
- Chemistry It is a building block in synthesizing complex molecules and a reagent in organic reactions.
- Biology The compound is studied for potential antimicrobial and anticancer properties.
- Medicine It is investigated for potential therapeutic effects and as a lead compound in drug discovery.
- Industry It is utilized in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.
Preparation Methods
- Synthetic Routes and Reaction Conditions The synthesis typically involves bromination of 2,3-dihydrobenzofuran, followed by stereoselective reduction using bromine or N-bromosuccinimide (NBS) with a catalyst like iron(III) bromide. Chiral catalysts or reagents ensure the formation of the (S)-enantiomer.
- Industrial Production Methods Industrial production involves large-scale bromination and reduction, optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques enhance production efficiency.
Chemical Reactions
(S)-7-Bromo-2,3-dihydrobenzofuran-3-ol can undergo several chemical reactions:
- Oxidation Forms ketones or aldehydes.
- Reduction Forms 2,3-dihydrobenzofuran.
- Substitution Forms various substituted benzofurans.
7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol has potential biological activities.
- Enzyme Inhibition Research shows it significantly inhibits cytochrome P450 enzymes, especially CYP1A2, affecting drug metabolism and interactions.
- Anti-inflammatory and Analgesic Properties Preliminary studies suggest potential anti-inflammatory and analgesic effects, making it a candidate for treating inflammation and pain.
- Anticancer Activity Recent studies indicate it may inhibit specific bromodomains associated with various cancers, suggesting potential as an oncology therapeutic agent.
Mechanism of Action
The mechanism of action of (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atom and the stereochemistry of the compound play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
The following analysis compares (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol with structurally related benzofuran derivatives, focusing on substituent effects, synthetic methodologies, and biological relevance.
Structural and Substituent Comparisons
Key Observations :
- Bromine Position: The 7-bromo substitution in the target compound contrasts with 4-bromo (compound 14) or 5-bromo (compound 7) analogs.
- Functional Groups : Hydroxyl groups at C3 (common in the target compound and compound 3c) enhance hydrogen-bonding capacity, whereas methoxy or silyl ether groups (e.g., compound 3c) improve stability during synthesis .
Key Observations :
- Demethylation vs. Epoxide-Opening : BBr3-mediated demethylation (compound 14) is harsh compared to the milder Sc(OTf)3-catalyzed spiroketalization (compound 3c), which preserves sensitive functional groups .
- Halogenation Strategies : Compound 7’s dual bromine substitution suggests sequential halogenation steps, while the target compound’s single bromine may simplify synthesis .
Key Observations :
- Antifungal Activity : Compound 7’s bromomethyl and acetyl groups are critical for its synergistic antifungal effects, a feature absent in the target compound .
- Chirality : The (S)-configuration in the target compound could offer superior enantioselective interactions compared to racemic analogs, though this requires validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
